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Compound of Interest

Compound Name: 2-Methyl-3-heptanol

Cat. No.: B094098 Get Quote

Introduction

2-Methyl-3-heptanol (CAS No: 18720-62-2) is a secondary alcohol with the molecular formula

C8H18O.[1][2] As a branched-chain alcohol, it finds applications in various chemical syntheses

and as a flavoring or fragrance agent. The structural elucidation and purity assessment of 2-
Methyl-3-heptanol rely heavily on modern spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). This guide provides a comprehensive overview of the key spectroscopic data for 2-
Methyl-3-heptanol, along with detailed experimental protocols relevant for researchers and

professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an

organic molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-Methyl-3-heptanol shows eight distinct signals, corresponding to

the eight unique carbon atoms in the structure. The chemical shifts are influenced by the local

electronic environment of each carbon atom.
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Chemical Shift (ppm) Assignment

78.4 C3 (CH-OH)

34.1 C2 (CH)

33.7 C4 (CH₂)

28.5 C5 (CH₂)

23.0 C6 (CH₂)

19.1 C1' (CH₃ on C2)

17.3 C1 (CH₃ on C2)

14.3 C7 (CH₃)

Note: Assignments are based on predictive

models and published data for similar

structures. The original source lists peaks at

14.28, 17.27, 19.07, 23.01, 28.45, 33.66, and

34.06 ppm without explicit assignment.[3]

¹H NMR Spectroscopy
Detailed experimental ¹H NMR data for 2-Methyl-3-heptanol is not readily available in publicly

accessible databases. The following table presents a predicted spectrum based on established

chemical shift principles for aliphatic alcohols.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.4 - 3.6 m 1H H3 (CH-OH)

~1.6 - 1.8 m 1H H2 (CH)

~1.2 - 1.5 m 6H H4, H5, H6 (CH₂)

~1.5 s 1H OH

~0.9 t 3H H7 (CH₃)

~0.8 - 0.9 d 6H H1, H1' (CH₃)

Note: This is a

predicted spectrum.

The chemical shift of

the hydroxyl (-OH)

proton is variable and

depends on

concentration, solvent,

and temperature.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Methyl-3-heptanol is characterized by the presence of a strong, broad

absorption for the hydroxyl group and absorptions corresponding to C-H and C-O stretching

vibrations.
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Wavenumber (cm⁻¹) Assignment Intensity

~3360 O-H stretch (alcohol) Strong, Broad

2958, 2930, 2872 C-H stretch (alkane) Strong

1467 C-H bend (alkane) Medium

1378 C-H bend (alkane) Medium

~1115
C-O stretch (secondary

alcohol)
Strong

Note: Peak positions are

approximate and can vary

based on the sampling method

(e.g., neat, solution). Data is

interpreted from the NIST

Chemistry WebBook spectrum.

[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 2-Methyl-3-heptanol is
characterized by fragmentation pathways common to secondary alcohols, primarily α-cleavage

and dehydration. The molecular ion peak (M⁺) at m/z 130 is expected to be of low abundance

or absent.
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m/z Relative Intensity (%) Proposed Fragment

87 100 [M - C₃H₇]⁺ (α-cleavage)

73 45 [M - C₄H₉]⁺ (α-cleavage)

57 85 [C₄H₉]⁺

45 60 [CH₃CH=OH]⁺

43 55 [C₃H₇]⁺

Note: Data is interpreted from

the NIST Chemistry WebBook

mass spectrum.[5][6] Relative

intensities are approximate.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
Sample Preparation: A sample of 2-Methyl-3-heptanol (5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:

¹³C NMR: The spectrum is acquired on a 100 MHz (or higher) spectrometer. A proton-

decoupled sequence is used to obtain single-line absorbances for each unique carbon. A

sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

¹H NMR: The spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard

acquisition parameters are used.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.
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IR Spectroscopy
Sample Preparation: For a neat spectrum, a single drop of 2-Methyl-3-heptanol is placed

between two KBr or NaCl plates.[1] Alternatively, for an Attenuated Total Reflectance (ATR)

measurement, a drop of the liquid is placed directly onto the ATR crystal. For a solution

spectrum, a ~5-10% solution is prepared in a suitable solvent like CCl₄.[4]

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is

recorded. The sample is then placed in the spectrometer, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Methyl-3-heptanol is prepared in a volatile

solvent (e.g., dichloromethane or methanol).

Instrumentation: The analysis is performed on a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS). The GC is equipped with a suitable capillary column (e.g., DB-5ms).

Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated from the solvent

and any impurities.

As 2-Methyl-3-heptanol elutes from the GC column, it enters the ion source of the mass

spectrometer.

Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

The mass analyzer scans a range of m/z values (e.g., 35-200 amu) to detect the

molecular ion and fragment ions.

Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Methyl-3-heptanol.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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